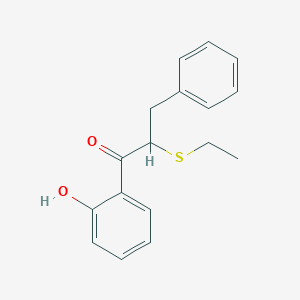![molecular formula C17H14N2O2 B14303731 2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione CAS No. 121597-23-7](/img/structure/B14303731.png)
2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylpropylidene group attached to an amino group, which is further connected to an isoindole-1,3-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation of an appropriate amine with an isoindole-1,3-dione derivative. One common method is the reaction of 3-phenylpropylamine with phthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent recovery and recycling techniques can be employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized isoindole derivatives.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-Phenylphthalimide: Another isoindole derivative with a phenyl group attached to the nitrogen atom.
3-Phenylpropylamine: A precursor used in the synthesis of the target compound.
Uniqueness
2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindole-1,3-dione core with a phenylpropylidene group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
121597-23-7 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
2-(3-phenylpropylideneamino)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O2/c20-16-14-10-4-5-11-15(14)17(21)19(16)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-12H,6,9H2 |
InChIキー |
KRIONOMICKVSGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC=NN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
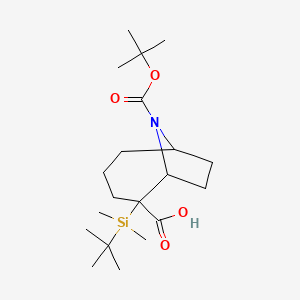

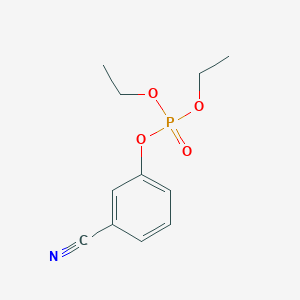
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
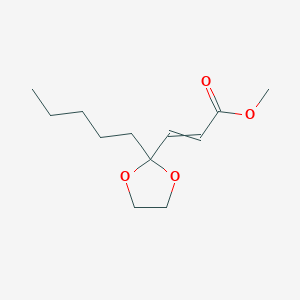
![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
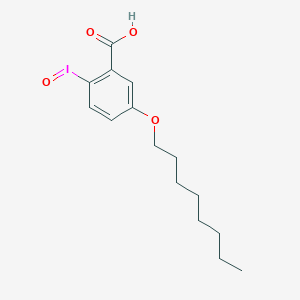
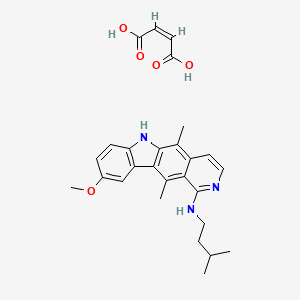

![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
